

## geometric and conformational analysis of 2-Azaspiro[3.3]heptane

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A Comparative Guide to the Geometric and Conformational Analysis of **2- Azaspiro[3.3]heptane** 

For researchers, scientists, and drug development professionals, the selection of a core scaffold is a critical decision in medicinal chemistry. The move towards more three-dimensional structures to escape "flatland" has positioned spirocyclic scaffolds as privileged motifs.[1] Among these, **2-azaspiro[3.3]heptane** has garnered significant attention as a versatile building block and a bioisostere for common saturated heterocycles like piperidine and morpholine.[2][3] Its rigid, three-dimensional structure offers a unique vector for substituent placement, influencing physicochemical properties and target interactions.[1] This guide provides a comprehensive comparison of the geometric and conformational properties of **2-azaspiro[3.3]heptane** with alternative scaffolds, supported by experimental and computational methodologies.

## **Physicochemical Properties: A Tabular Comparison**

Spirocycles, including **2-azaspiro**[**3.3**]**heptane**, generally increase the fraction of sp<sup>3</sup>-hybridized carbons (Fsp<sup>3</sup>), a property often correlated with improved solubility and metabolic stability.[1] The introduction of a spirocyclic center can also significantly impact lipophilicity, often leading to a decrease in the measured logD7.4, which can be advantageous in drug design.[4] The following table summarizes key computed physicochemical properties for **2-azaspiro**[**3.3**]**heptane** and selected comparator scaffolds.



| Scaffold                             | Structure         | Molecular<br>Weight (<br>g/mol ) | XLogP3  | PSA (Ų)  | Fsp³    |
|--------------------------------------|-------------------|----------------------------------|---------|----------|---------|
| 2-<br>Azaspiro[3.3]<br>heptane       | C1CC2(C1)C<br>NC2 | 97.16[1][5]                      | 0.7[1]  | 12.03[1] | 1.00[1] |
| Piperidine                           | C1CCNCC1          | 85.15                            | 0.8     | 12.03    | 1.00    |
| 2-Oxa-6-<br>azaspiro[3.3]<br>heptane | C10C2(C1)C<br>NC2 | 99.13[1]                         | -0.7[1] | 21.26[1] | 1.00[1] |
| 2,6-<br>Diazaspiro[3.<br>3]heptane   | C1NC2(C1)C<br>NC2 | 98.14                            | -0.9    | 24.06    | 1.00    |

## **Geometric and Conformational Analysis**

The rigid nature of the **2-azaspiro**[**3.3]heptane** scaffold significantly restricts its conformational freedom, leading to a more predictable spatial arrangement of substituents. The geometry of the core structure is typically elucidated through a combination of X-ray crystallography, NMR spectroscopy, and computational modeling.

### **Geometric Parameters**

While the precise bond lengths and angles can vary with substitution, the following table provides representative geometric parameters for the **2-azaspiro[3.3]heptane** core, as would be determined by X-ray crystallography and computational methods.



| Parameter                | Atoms       | Typical Value |
|--------------------------|-------------|---------------|
| Bond Lengths (Å)         |             |               |
| C-C (cyclobutane)        | 1.54 - 1.56 |               |
| C-N (azetidine)          | 1.46 - 1.48 | _             |
| C-C (azetidine)          | 1.52 - 1.54 | _             |
| С-Н                      | 1.08 - 1.10 | _             |
| N-H                      | 1.00 - 1.02 | _             |
| Bond Angles (°)          |             | _             |
| C-C-C (cyclobutane)      | ~88 - 90    |               |
| C-N-C (azetidine)        | ~90 - 92    |               |
| C-C-N (azetidine)        | ~87 - 89    | _             |
| H-C-H                    | ~107 - 109  |               |
| Dihedral Angles (°)      |             | _             |
| Puckering of cyclobutane | C-C-C-C     | ~ ± 20-30     |
| Puckering of azetidine   | C-N-C-C     | ~ ± 15-25     |

### **Conformational Profile**

Computational studies, such as those employing Density Functional Theory (DFT), are essential for understanding the conformational energy landscape of **2-azaspiro[3.3]heptane** and its derivatives.[6] The puckered nature of the two four-membered rings can lead to multiple low-energy conformations. The energy barrier to ring inversion and the relative energies of different conformers are key parameters determined in these studies. For the parent **2-azaspiro[3.3]heptane**, the lowest energy conformations are typically characterized by a puckering of both the cyclobutane and azetidine rings.

## **Comparison with Alternative Scaffolds**



- Piperidine: As a common bioisosteric replacement, **2-azaspiro[3.3]heptane** offers a more rigid and three-dimensional presentation of substituents compared to the more flexible chair and boat conformations of piperidine. The exit vectors for substituents are more defined in the spirocyclic scaffold.[3]
- 2-Oxa-6-azaspiro[3.3]heptane: The introduction of an oxygen atom in place of a methylene group significantly increases polarity and reduces lipophilicity, which can be leveraged to improve aqueous solubility.[1] This makes it a valuable alternative when modulating physicochemical properties is a primary goal.
- 2,6-Diazaspiro[3.3]heptane: This scaffold introduces an additional nitrogen atom, providing another point for substitution or interaction with biological targets. It also further increases the polar surface area compared to **2-azaspiro[3.3]heptane**.

# **Experimental Protocols**X-ray Crystallography for Geometric Analysis

This technique provides the most accurate determination of the three-dimensional structure of a molecule in the solid state.[7]

- Crystallization: High-quality single crystals of the **2-azaspiro[3.3]heptane** derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling.[4] The choice of solvent is critical and often requires screening.
- Data Collection: A suitable crystal (typically >0.1 mm in all dimensions) is mounted on a diffractometer.[8] The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.[8]
- Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the atomic positions are determined.[8] The structural model is refined to best fit the experimental data, yielding precise bond lengths, angles, and dihedral angles.[7][9]

# NMR Spectroscopy for Conformational Analysis in Solution



NMR spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution.[10]

- Sample Preparation: A solution of the **2-azaspiro[3.3]heptane** derivative is prepared in a suitable deuterated solvent.
- 1D and 2D NMR Spectra Acquisition: A series of NMR experiments are performed, including <sup>1</sup>H, <sup>13</sup>C, COSY, HSQC, and HMBC, to assign all proton and carbon signals.
- NOE/ROE Experiments: Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) experiments (e.g., NOESY or ROESY) are crucial for conformational analysis.
   [11] These experiments detect through-space interactions between protons that are close in space (< 5 Å), providing distance restraints that can be used to define the molecule's three-dimensional structure and preferred conformation in solution.</li>
- Structure Calculation: The distance restraints obtained from NOE/ROE data, along with dihedral angle restraints derived from coupling constants, are used in molecular modeling programs to calculate an ensemble of structures consistent with the NMR data.

### **Computational Conformational Analysis**

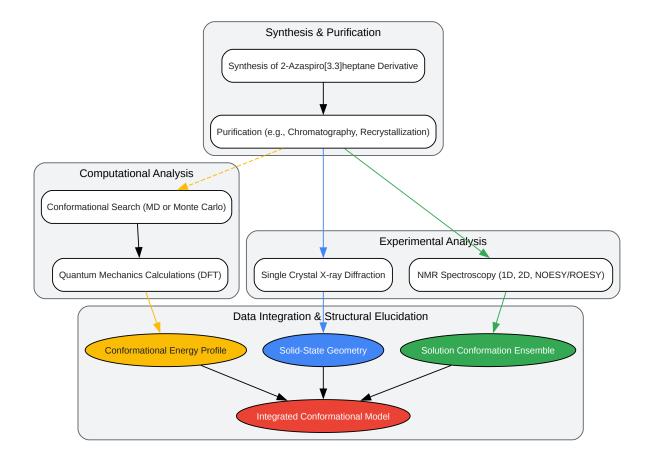
Computational methods are used to explore the potential energy surface and identify low-energy conformations.[12]

- Initial Structure Generation: A 3D model of the **2-azaspiro[3.3]heptane** derivative is built.
- Conformational Search: A systematic or stochastic conformational search is performed to generate a wide range of possible conformations. Methods like Monte Carlo Multiple Minimum (MCMM) or molecular dynamics simulations can be employed.[13]
- Geometry Optimization and Energy Calculation: The generated conformers are then
  subjected to geometry optimization and energy calculation using quantum mechanical
  methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/631G(d)).[6] This provides the relative energies of the different stable conformations.
- Analysis: The resulting low-energy conformers are analyzed to understand the preferred puckering of the rings and the orientation of substituents. The energy barriers between



conformations can also be calculated by locating the transition state structures.[14]

## **Experimental Workflow for Conformational Analysis**



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Caption: Workflow for the comprehensive geometric and conformational analysis of **2-azaspiro[3.3]heptane** derivatives, integrating experimental and computational methods.



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